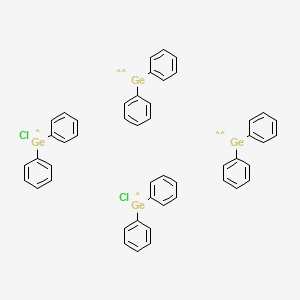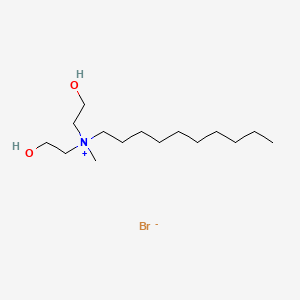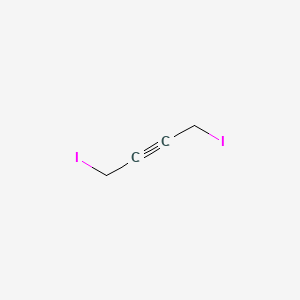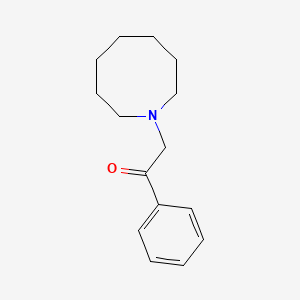
Chloro(diphenyl)germyl--diphenyl-lambda~2~-germane (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) is an organogermanium compound characterized by the presence of germanium atoms bonded to phenyl groups and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) typically involves the reaction of diphenylgermanium dichloride with diphenylgermane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include the use of a solvent such as toluene or benzene, and the reaction temperature is maintained at around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other oxidation products.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organometallic chemistry.
Biology: Investigated for its potential biological activity and as a component in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and influence cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenylgermanium dichloride
- Diphenylgermane
- Triphenylgermane
Uniqueness
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) is unique due to its specific combination of germanium, phenyl groups, and chlorine atom This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
110428-34-7 |
|---|---|
Fórmula molecular |
C48H40Cl2Ge4 |
Peso molecular |
978.3 g/mol |
InChI |
InChI=1S/2C12H10ClGe.2C12H10Ge/c2*13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2*1-10H;2*1-10H |
Clave InChI |
HCYZNRQAZIHJNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)Cl.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)

![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)

![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)

![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)

![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)



![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)
